molecular formula C16H22N2O4S B2812627 Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate CAS No. 1461715-45-6

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

Cat. No. B2812627
CAS RN: 1461715-45-6
M. Wt: 338.42
InChI Key: AAWAFZQHZILCFB-UHFFFAOYSA-N
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Description

“Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 . It is used for research purposes .


Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry. The reactivity of azetidines is driven by a considerable ring strain . Various methods have been developed for the synthesis of azetidines, including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .


Molecular Structure Analysis

The molecular structure of “Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions. The reactivity of azetidines is driven by a considerable ring strain . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Scientific Research Applications

1. Synthesis of Novel Azetidine Analogs

The compound Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is related to azetidine analogs used in chemical synthesis. Research has been conducted on the synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, involving benzylamine, showcasing the compound's relevance in creating new azetidine derivatives for various applications (Soriano, Podraza, & Cromwell, 1980).

2. Development of Pharmaceutical Agents

Azetidine derivatives, closely related to Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate, have been investigated for their potential in pharmaceutical development. For instance, alkoxyimino derivatives as S1P1 agonists were designed using FTY720 as a starting point, leading to the development of Siponimod, an agent for treating multiple sclerosis (Pan et al., 2013).

3. Biological and Foldameric Applications

Azetidine derivatives are of interest for their biological applications and potential use in foldamers. A study on the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives revealed their utility in biological fields and foldameric applications (Žukauskaitė et al., 2011).

4. Applications in Ion Transport and Protein Synthesis Studies

Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport, highlighting the potential of azetidine derivatives in biological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).

5. Synthesis of Antibacterial Agents

The synthesis of azetidine derivatives has been instrumental in creating new antibacterial agents. One study focused on synthesizing stereochemically pure azetidinylquinolones, demonstrating the compound's importance in developing novel antibacterial treatments (Frigola et al., 1995).

Future Directions

Azetidines are increasingly being used in medicinal chemistry, and there have been remarkable advances in the chemistry and reactivity of azetidines . Future research may focus on further exploring the unique reactivity of azetidines and developing new methods for their synthesis and functionalization .

properties

IUPAC Name

benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWAFZQHZILCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

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